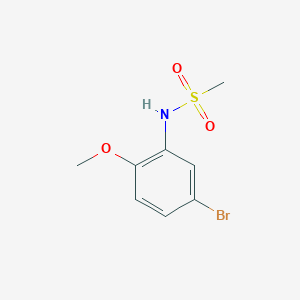

N-(5-bromo-2-methoxyphenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-bromo-2-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO3S. It is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonamide group attached to a benzene ring. This compound is used primarily in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxyphenyl)methanesulfonamide typically involves the following steps:

Bromination: The starting material, 2-methoxyaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the benzene ring.

Sulfonamide Formation: The brominated intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-bromo-2-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide group can undergo reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenylmethanesulfonamides.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include amines.

Coupling Reactions: Products include biaryl compounds.

Wissenschaftliche Forschungsanwendungen

N-(5-bromo-2-methoxyphenyl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(5-bromo-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanesulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-chloro-2-methoxyphenyl)methanesulfonamide

- N-(5-fluoro-2-methoxyphenyl)methanesulfonamide

- N-(5-iodo-2-methoxyphenyl)methanesulfonamide

Uniqueness

N-(5-bromo-2-methoxyphenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it valuable in specific research and industrial applications.

Biologische Aktivität

N-(5-bromo-2-methoxyphenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as sulfonamides, characterized by the presence of a sulfonamide functional group attached to an aromatic ring. The specific structural modifications, including the bromo and methoxy groups, are crucial for its biological activity.

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxyphenyl amine with a suitable sulfonyl chloride under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have reported that compounds with similar structures show nanomolar antiproliferative potency, particularly against human tumor cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and MCF7 (breast cancer) .

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | <0.1 | Tubulin inhibition |

| HT-29 | <0.5 | Tubulin inhibition |

| MCF7 | <0.05 | Tubulin inhibition |

The primary mechanism by which this compound exerts its effects is through the disruption of microtubule dynamics. This compound has been shown to inhibit tubulin polymerization at micromolar concentrations, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death .

Co-treatment experiments with verapamil, a known multidrug resistance (MDR) inhibitor, suggest that this compound does not act as a substrate for MDR pumps, enhancing its potential as an effective anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Study on Microtubule Disruption : A study demonstrated that treatment with this compound led to severe disruption of the microtubule network in cancer cells, confirming its role as a tubulin-targeting agent. Immunofluorescence assays revealed significant alterations in microtubule organization post-treatment .

- Cell Cycle Analysis : Flow cytometry was employed to assess the effects on the cell cycle, revealing a pronounced G2/M arrest followed by apoptosis in treated cells. This indicates that the compound effectively halts cell proliferation by interfering with critical mitotic processes .

- Autophagy Induction : In addition to its antiproliferative effects, this compound has been associated with increased autophagy responses upon treatment, suggesting a multifaceted mechanism of action that may enhance its therapeutic efficacy .

Eigenschaften

Molekularformel |

C8H10BrNO3S |

|---|---|

Molekulargewicht |

280.14 g/mol |

IUPAC-Name |

N-(5-bromo-2-methoxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C8H10BrNO3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,1-2H3 |

InChI-Schlüssel |

LSFHPKHSTQDABW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Br)NS(=O)(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.